Lipophilicity (XLogP3‑AA) Compared with the Unsubstituted Benzamide Analog
The target compound shows a computed XLogP3‑AA of 2.4, whereas the unsubstituted analog N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide (CAS 2034524‑72‑4) exhibits a lower lipophilicity because it lacks the dimethylamino substituent [1][2]. The difference arises solely from the 3‑dimethylamino group and is expected to influence membrane permeability and solubility in a predictable direction [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide (CAS 2034524‑72‑4); XLogP3‑AA not directly published but expected to be lower based on absence of dimethylamino group |
| Quantified Difference | Not numerically defined in available sources; directionally more lipophilic |
| Conditions | In silico prediction (XLogP3 3.0) |
Why This Matters
A higher XLogP3‑AA value suggests improved membrane permeability, which may be advantageous for intracellular target engagement in cell‑based assays.
- [1] PubChem. Compound Summary for CID 86265185: 3‑(Dimethylamino)‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide (CAS 2034524‑72‑4). National Center for Biotechnology Information, 2026. View Source
